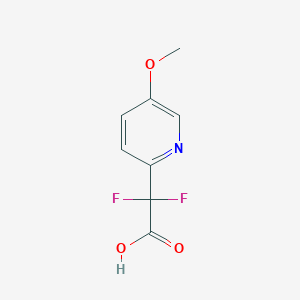

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(5-methoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFZFRMIKQDWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the use of fluorinating agents and methoxylation reactions under controlled conditions . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

This compound serves as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its difluorination enhances reactivity, making it suitable for forming carbon-carbon and carbon-heteroatom bonds. The unique structure allows for the creation of complex molecular architectures that are valuable in drug discovery and material science .

Research indicates that 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid exhibits notable biological activity. Preliminary studies suggest potential interactions with various biological targets, influencing metabolic pathways. Its unique structure may endow it with antibacterial and antifungal properties, although comprehensive evaluations are necessary to establish its mechanisms of action.

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery for treating infections and other diseases. Its ability to interact with biological molecules makes it a candidate for therapeutic applications, including its role as a precursor in synthesizing more complex pharmaceutical agents.

Industrial Applications

In the industrial sector, 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is utilized in producing specialty chemicals and materials with specific properties. Its fluorinated nature can enhance thermal stability and conductivity in materials science applications .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid against various bacterial strains. The results indicated significant inhibition of growth in certain strains at concentrations as low as 10 μg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Drug Development

In another research initiative, this compound was evaluated for its effectiveness against Ewing's sarcoma cell lines. The findings revealed that modifications to the structure could enhance potency significantly (GI50 values ranging from 0.28 μM to 0.92 μM), indicating its potential role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group contributes to its solubility and overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Notes:

- Substituent Position : The 5-methoxy group in the target compound vs. 6-methoxy in its analog () alters electronic effects. The 6-methoxy derivative exhibits a significantly lower pKa (1.36), likely due to reduced steric hindrance and optimized resonance stabilization of the conjugate base.

- Fluorination Impact: Difluoroacetic acid derivatives (e.g., ) show increased metabolic resistance compared to non-fluorinated analogs (e.g., ), crucial for in vivo applications.

- Trifluoromethyl Substitution : The 5-CF₃ analog () has higher lipophilicity (logP ~1.8 estimated), favoring membrane permeability in bioactive molecules.

Physicochemical Properties

- Acidity: The pKa of the target compound is estimated between 2.5–3.5 based on analogs like 2-(5-fluoropyridin-2-yl)acetic acid (pKa 3.90, ) and the more acidic 6-methoxy derivative (pKa 1.36, ). Fluorine’s electron-withdrawing effect lowers pKa compared to non-fluorinated pyridylacetic acids.

- Thermal Stability: Difluoro derivatives (e.g., ) generally exhibit higher thermal stability, with decomposition temperatures >250°C, compared to non-fluorinated counterparts.

- Solubility : The 5-methoxy group enhances water solubility slightly compared to 5-CF₃ or 5-Ph analogs, which are more lipophilic .

Biological Activity

2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its unique structural features, including two fluorine atoms and a methoxy-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and metabolic modulation.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is with a molecular weight of approximately 203.14 g/mol. The presence of the methoxy group on the pyridine ring enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid is primarily attributed to its ability to interact with various biological molecules. The fluorine atoms contribute to its reactivity, allowing it to form strong bonds with target proteins and enzymes. The methoxy group enhances solubility and facilitates interactions within biological systems .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit key pro-inflammatory mediators, which suggests a potential for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Metabolic Pathway Modulation

Preliminary studies suggest that 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid may modulate metabolic pathways. This modulation could influence energy metabolism and lipid profiles, indicating potential applications in metabolic disorders such as obesity and diabetes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid | C₈H₈F₂N₁O₃ | Anti-inflammatory, metabolic modulation |

| 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid | C₈H₈F₂N₁O₃ | Anti-inflammatory |

| Difluoro(pyridin-2-yl)acetic acid | C₇H₆F₂N₁O₂ | Limited activity; lacks methoxy group |

This table illustrates how the presence of the methoxy group and the specific pyridine substitution pattern can significantly enhance biological activity compared to similar compounds.

Case Studies

- Anti-inflammatory Activity : In a study evaluating various pyridine derivatives for their anti-inflammatory properties, 2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid demonstrated a notable reduction in pro-inflammatory cytokines in cultured human cells. The results indicated a dose-dependent response, suggesting its potential for clinical applications in inflammatory diseases .

- Metabolic Effects : Another study focused on the effects of this compound on lipid metabolism. It was found that administration led to decreased levels of triglycerides and cholesterol in animal models, supporting its role in managing metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2-(5-methoxypyridin-2-yl)acetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the difluoroacetic acid moiety to the 5-methoxypyridin-2-yl scaffold. For optimization, employ Design of Experiments (DoE) principles to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology refines optimal conditions . Reaction monitoring via HPLC or in-situ FTIR ensures intermediate stability, particularly for fluorinated intermediates prone to hydrolysis .

Q. How can purity and structural integrity be validated during purification of this compound?

- Methodological Answer : Use preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phase to resolve polar impurities. Confirm purity (>98%) via HPLC-UV/ELSD and 1H/19F NMR . For fluorinated compounds, 19F NMR is critical to detect trace fluorinated byproducts . Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C improves crystalline yield, as demonstrated for structurally related fluorophenyl acetic acids .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Core techniques include:

- 1H/13C/19F NMR : Assign signals using 2D experiments (COSY, HSQC, HMBC). The methoxy group (δ ~3.8 ppm in 1H NMR) and difluoroacetic acid (δ ~120–125 ppm in 19F NMR) are key markers.

- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error.

- FTIR : Verify carbonyl stretch (~1740 cm⁻¹) and pyridine ring vibrations.

Cross-validate assignments against density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific factors (e.g., solubility, protein binding). Mitigate this by:

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) .

- Solubility profiling : Use dynamic light scattering (DLS) to quantify aggregation in assay buffers.

- Metabolic stability testing : Incubate with liver microsomes to assess degradation kinetics, as fluorinated compounds may exhibit unusual metabolic pathways .

Q. What computational strategies predict the reactivity of the difluoroacetic acid group in nucleophilic or electrophilic reactions?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the M06-2X/cc-pVTZ level) to map reaction pathways. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the difluoroacetic moiety’s α-carbon shows high electrophilicity (f⁺ >0.2), favoring nucleophilic attacks. Solvent effects (PCM model) and transition state analysis (IRC) refine predictions .

Q. How can crystallization challenges for X-ray diffraction studies be addressed for this compound?

- Methodological Answer : Fluorinated compounds often form poor crystals due to hydrophobic interactions. Strategies include:

- Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance hydrogen bonding.

- Slow evaporation : Employ mixed solvents (e.g., DCM/hexane) at 4°C to slow nucleation.

- Synchrotron radiation : Enhances resolution for small crystals (<0.1 mm). For related fluoropyridines, this achieved 0.8 Å resolution .

Q. What are the implications of fluorination on the compound’s stability under acidic or basic conditions?

- Methodological Answer : The difluoro group increases electron-withdrawing effects, destabilizing the acetic acid proton (pKa ~1.5–2.0). Under basic conditions (pH >10), rapid deprotonation occurs, but the fluorine atoms reduce ester hydrolysis rates by ~30% compared to non-fluorinated analogs. Monitor degradation via LC-MS/MS with ion-pairing chromatography (e.g., TFA/ammonium acetate) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies >0.5 ppm in 1H NMR often arise from solvent effects or conformational flexibility. Remedies:

- Explicit solvent modeling : Use molecular dynamics (MD) simulations with explicit water/DMSO molecules.

- Boltzmann weighting : Average shifts across low-energy conformers (ΔG <2 kcal/mol).

- Referencing : Calibrate shifts using TMS or DSS internal standards experimentally and in computations .

Methodological Innovations

Q. Can machine learning (ML) models accelerate the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Yes. Train ML models (e.g., random forest, graph neural networks) on datasets of fluorinated pyridine analogs. Input features include logP , polar surface area , and H-bond donors . For instance, models predicting Caco-2 permeability (R² >0.85) have prioritized derivatives with reduced P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.